Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-
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Overview
Description
5-phenylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C12H8N2S2 and a molecular weight of 244.34 g/mol It is characterized by a thieno[2,3-d]pyrimidine core structure with a phenyl group at the 5-position and a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzoyl isothiocyanate to form an intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 5-phenylthieno[2,3-d]pyrimidine-4-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-phenylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced thiol derivatives.
Substitution: Formation of halogenated derivatives at the phenyl group.
Scientific Research Applications
5-phenylthieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-phenylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Phenylthio derivatives: Compounds with a phenyl group attached to a thiol group, but with different heterocyclic cores.
Uniqueness
5-phenylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific combination of a thieno[2,3-d]pyrimidine core with a phenyl and thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12N2S2 |
---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
5-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-6,10,12,14H,7H2,(H,13,15) |
InChI Key |
XOJMDHQHQFWFAH-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2C(C(=CS2)C3=CC=CC=C3)C(=S)N1 |
Origin of Product |
United States |
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